molecular formula C23H32Cl2N2O4 B3910994 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride

Cat. No.: B3910994
M. Wt: 471.4 g/mol
InChI Key: HHPNSGXXJNJPQR-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride is a complex organic compound that features a piperazine ring, a benzodioxole moiety, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the methylenedioxy group.

    Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol.

    Coupling Reactions: The benzodioxole moiety is then coupled with the piperazine ring using a suitable linker, such as a halogenated alkane.

    Attachment of the Dimethylphenoxy Group: The final step involves the reaction of the intermediate with 2,5-dimethylphenol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazines or phenoxy derivatives.

Scientific Research Applications

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: Shares the benzodioxole and piperazine moieties but differs in the attached groups.

    3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile: Contains a similar piperazine ring but with different substituents.

Uniqueness

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4.2ClH/c1-17-3-4-18(2)22(11-17)27-15-20(26)14-25-9-7-24(8-10-25)13-19-5-6-21-23(12-19)29-16-28-21;;/h3-6,11-12,20,26H,7-10,13-16H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPNSGXXJNJPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride
Reactant of Route 5
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride
Reactant of Route 6
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride

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